

VU0134992: A Comparative Analysis of a Kir4.1 Potassium Channel Blocker

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Compound of Interest		
Compound Name:	VU0134992	
Cat. No.:	B1684051	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a critical appraisal of **VU0134992**, a selective blocker of the Kir4.1 inwardly rectifying potassium channel. This document summarizes key experimental data, compares its performance with alternative compounds, and details the methodologies behind these findings.

VU0134992 has emerged as a valuable tool for investigating the physiological roles of the Kir4.1 potassium channel, which is crucial for potassium homeostasis in the central nervous system and renal function.[1][2] This guide offers an objective comparison of **VU0134992** with other relevant compounds, supported by experimental data to inform future research and development.

Performance Comparison of Kir4.1 Channel Blockers

The following table summarizes the in vitro potency of **VU0134992** and its alternatives against the Kir4.1 channel and other related Kir channels. All data is presented as IC50 values (in μ M), representing the concentration of the compound required to inhibit 50% of the channel's activity.



Compound	Kir4.1 IC50 (μΜ)	Kir4.1/5.1 IC50 (μΜ)	Selectivity for Kir4.1 over Kir4.1/5.1	Other Notable Kir Channel Activity (IC50 in µM)	Reference
VU0134992	0.97	9.0	~9-fold	Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1)	[3][4]
Amitriptyline	~28	Not Reported	Not Reported	Weak activity on Kir1.1 and Kir2.1	[5]
Nortriptyline	~28	Not Reported	Not Reported	Weak activity on Kir1.1 and Kir2.1	[5][6]
Fluoxetine	15.2	Not Reported	Not Reported	Weak activity on Kir1.1 and Kir2.1	[5][7]
VU6036720	>10	0.24	>40-fold selective for Kir4.1/5.1	Not a potent Kir4.1 blocker	[1][4]
ML418	>10	Not Reported	Not Reported	Kir7.1 (0.31), Kir6.2/SUR1 (1.9)	[3][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.



- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target Kir channel (e.g., Kir4.1).
- Pipette Solution (Intracellular): Containing (in mM): 133 K-gluconate, 7 KCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES, 0.5 Na-GTP, and 2 Na-ATP. The pH is adjusted to 7.4 with KOH.
 [10]
- External Solution (Extracellular): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,
 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[11]
- Procedure:
 - \circ A glass micropipette with a resistance of 3-7 M Ω is filled with the intracellular solution and brought into contact with the cell membrane.
 - \circ A high-resistance seal (G Ω seal) is formed between the pipette tip and the cell membrane.
 - The membrane patch is ruptured by applying gentle suction, establishing a whole-cell configuration.
 - The membrane potential is clamped at a holding potential (e.g., -70 mV) to record ionic currents.
 - The compound of interest (e.g., VU0134992) is applied to the external solution, and the change in current is measured to determine the inhibitory effect.[11][12]

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method used to measure the activity of potassium channels. It utilizes the permeability of Kir channels to thallium ions (TI+), which act as a surrogate for K+.

- Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.
- Reagents:



- FluxOR™ Thallium-sensitive dye: A non-fluorescent dye that becomes fluorescent upon binding to thallium.
- Stimulus Buffer: Containing a low concentration of thallium sulfate.

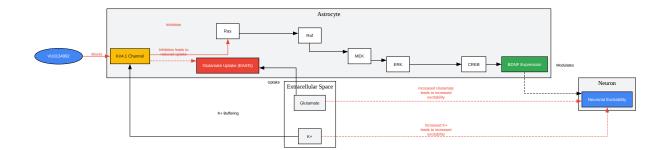
Procedure:

- Cells are plated in 384-well plates and incubated overnight.
- The cells are loaded with the FluxOR™ dye.
- The compound to be tested is pre-incubated with the cells.
- The plate is placed in a kinetic imaging plate reader, and a baseline fluorescence is established.
- The thallium-containing stimulus buffer is added to the wells.
- The influx of thallium through open potassium channels leads to an increase in fluorescence, which is proportional to the channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescent signal.[13][14]

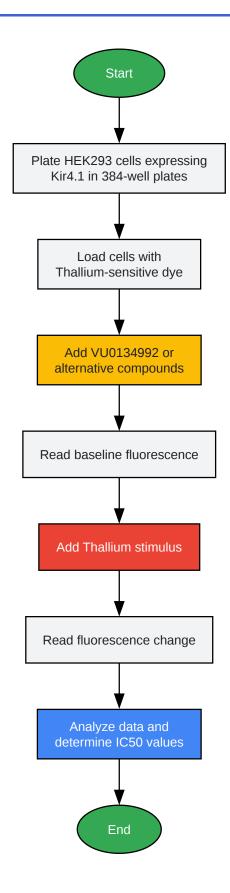
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by Kir4.1 inhibition and a typical experimental workflow for screening Kir channel modulators.









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